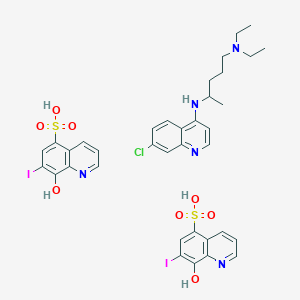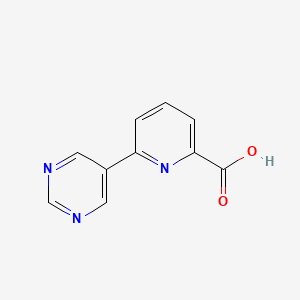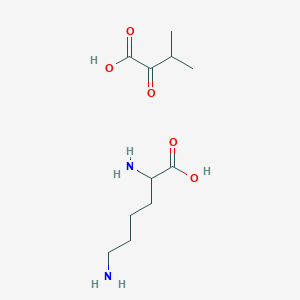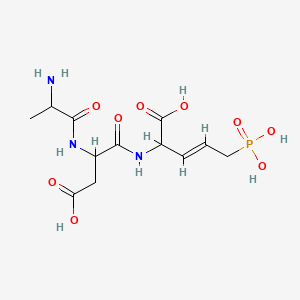
Cloquinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cloquinate is an amoebicidal drug discovered in the 1950s. It is a salt of 7-iodo-8-oxyquinoline-5-sulfonic acid (Yatren) with resochin. This compound was marketed by Bayer under the tradename Resotren. In clinical trials, it was demonstrated to treat abdominal and hepatic symptoms of amoebiasis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cloquinate involves the reaction of 7-iodo-8-oxyquinoline-5-sulfonic acid with resochin. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Cloquinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the iodine or sulfonic acid groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted this compound compounds.
科学的研究の応用
Cloquinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to produce various quinoline derivatives.
Biology: Studied for its amoebicidal properties and its effects on protozoan parasites.
Medicine: Investigated for its potential use in treating amoebiasis and other parasitic infections.
作用機序
Cloquinate exerts its effects by targeting the protozoan parasites responsible for amoebiasis. It inhibits the action of heme polymerase in the parasites, preventing the conversion of heme to hemazoin. This leads to the accumulation of toxic heme within the parasites, ultimately killing them .
類似化合物との比較
Cloquinate is similar to other quinoline derivatives such as chloroquine and hydroxychloroquine. it is unique in its specific action against amoebic parasites and its chemical structure, which includes a sulfonic acid group and an iodine atom. Other similar compounds include:
Chloroquine: Used primarily as an antimalarial drug.
Hydroxychloroquine: Used for treating autoimmune diseases such as lupus and rheumatoid arthritis
This compound’s uniqueness lies in its specific targeting of amoebic parasites and its distinct chemical structure, which differentiates it from other quinoline derivatives.
特性
CAS番号 |
7270-12-4 |
|---|---|
分子式 |
C36H38ClI2N5O8S2 |
分子量 |
1022.1 g/mol |
IUPAC名 |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;8-hydroxy-7-iodoquinoline-5-sulfonic acid |
InChI |
InChI=1S/C18H26ClN3.2C9H6INO4S/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1-4,12H,(H,13,14,15) |
InChIキー |
USABWIQJRBGMKQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-bis(1-naphthalen-1-ylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15126571.png)




![[2-[2-methyl-4-[1-[[1-(4-pyridin-4-ylsulfonylphenyl)azetidin-3-yl]methyl]piperidin-4-yl]-1,3-dihydroisoquinolin-4-yl]cyclopentyl] N-methylcarbamate](/img/structure/B15126637.png)


![1,6-Dihydroxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B15126659.png)


![Disodium;(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxymethyl phosphate](/img/structure/B15126676.png)
![cis-1-[[2-(2,4-Dichlorophenyl)-4-[(2-propynyloxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B15126681.png)
![L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxododecyl)-L-alanyl]-D-g-glutamyl]-, (S)-](/img/structure/B15126688.png)
